adenosine-5'-13C

Description

BenchChem offers high-quality adenosine-5'-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about adenosine-5'-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

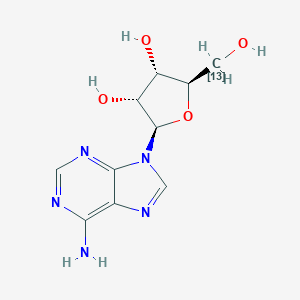

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-XUZOCFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Adenosine-5'-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of adenosine-5'-¹³C, a critical isotopically labeled molecule for a wide range of biomedical research applications. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs. We will explore both established chemical and enzymatic synthesis routes, delve into the nuances of purification and characterization, and highlight the pivotal role of adenosine-5'-¹³C in advancing our understanding of metabolic pathways and in the development of novel therapeutics. The protocols and methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Isotopically Labeled Adenosine

Adenosine, a fundamental nucleoside, is a cornerstone of numerous biochemical processes.[1][2] It serves as a building block for nucleic acids (DNA and RNA) and is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Furthermore, adenosine and its derivatives function as key signaling molecules, modulating physiological processes ranging from neurotransmission to cardiovascular function.[3][4]

The introduction of a stable isotope, such as carbon-13 (¹³C), at a specific position within the adenosine molecule provides a powerful, non-radioactive tool for researchers.[5] Specifically, labeling at the 5'-position of the ribose sugar allows for the precise tracking of adenosine's metabolic fate. This capability is invaluable in a multitude of research areas, including:

-

Metabolic Flux Analysis: Elucidating the dynamics of metabolic pathways in both healthy and diseased states.[6]

-

Drug Development: Investigating the mechanism of action of drugs that target adenosine-related pathways and serving as an internal standard in quantitative mass spectrometry assays.[3][5]

-

Biomolecular NMR: Studying the structure and dynamics of nucleic acids and their interactions with proteins.[7][8]

This guide will focus on the synthesis of adenosine specifically labeled at the 5'-carbon, a strategically important position for monitoring phosphorylation events and ribose metabolism.

Section 1: Synthetic Strategies for Adenosine-5'-¹³C

The synthesis of adenosine-5'-¹³C can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice between these methods often depends on factors such as desired yield, isotopic purity, cost of starting materials, and the specific experimental requirements.

Chemical Synthesis

Chemical synthesis offers a high degree of control over the placement of the isotopic label. A common strategy involves the condensation of a ¹³C-labeled ribose derivative with an appropriate adenine precursor.

A generalized chemical synthesis workflow is outlined below:

Caption: Generalized workflow for the chemical synthesis of adenosine-5'-¹³C.

Causality in Experimental Choices:

-

Starting Material: D-ribose itself can be a challenging starting material for selective 5'-labeling. Therefore, more readily available sugars like D-xylose are often employed and chemically converted to the desired ribose structure.[9] The synthesis of various ¹³C-labeled isotopomers of D-ribose has been extensively reviewed, providing a toolbox of chemoenzymatic methods.[10] D-Ribose labeled at the 5-position is also commercially available.[11]

-

Protecting Groups: The hydroxyl groups of the ribose and the amino group of adenine are highly reactive. To prevent unwanted side reactions during synthesis, these functional groups must be protected. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their subsequent removal.

-

Glycosylation: The key bond-forming step is the glycosylation reaction, where the ¹³C-labeled ribose derivative is coupled with a protected adenine.[12] This reaction's stereoselectivity is paramount to ensure the formation of the correct β-anomer, which is the naturally occurring form of adenosine.[2]

-

Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, adenosine-5'-¹³C. This step must be performed under conditions that do not compromise the integrity of the final product.

A patent describes a chemical synthesis process for adenosine involving the chlorination of hypoxanthine, condensation with tetraacetyl ribofuranose, and subsequent amination.[12] While this specific patent does not detail isotopic labeling, the fundamental steps of purine modification and glycosidic bond formation are relevant.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and often more environmentally friendly alternative to chemical methods. This approach leverages the inherent catalytic activity of enzymes to construct the target molecule.

A representative enzymatic synthesis workflow is presented below:

Caption: Enzymatic synthesis of adenosine-5'-¹³C via the de novo purine biosynthesis pathway.

Expertise and Experience in Enzymatic Synthesis:

-

Pathway Selection: The de novo purine biosynthesis pathway is a common route for the enzymatic synthesis of labeled nucleosides.[13] This pathway starts with simple precursors and builds the purine ring onto the ribose-5-phosphate backbone.

-

Enzyme Sourcing and Purity: The success of this method hinges on the availability and purity of the required enzymes. Each enzyme in the pathway must be active and free of contaminating nucleases that could degrade the intermediates or the final product.

-

Cofactor Requirements: Many of the enzymes in this pathway require cofactors such as ATP and Mg²⁺ for their activity. Optimizing the concentrations of these cofactors is crucial for maximizing the yield.

-

Reaction Monitoring: The progress of the multi-step enzymatic synthesis should be monitored at each stage using techniques like HPLC or mass spectrometry to ensure the efficient conversion of each intermediate.

An alternative enzymatic approach involves the use of nucleoside phosphorylases in a salvage pathway. This method can be simpler, requiring fewer enzymes, but may be limited by the substrate specificity of the phosphorylase.

Section 2: Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and its identity and isotopic enrichment confirmed.

Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying adenosine-5'-¹³C.[14]

Typical HPLC Parameters:

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase | Provides excellent separation of nucleosides from reaction impurities. |

| Mobile Phase A | Aqueous buffer (e.g., triethylammonium acetate) | Solubilizes the polar adenosine molecule. |

| Mobile Phase B | Acetonitrile or Methanol | Elutes less polar impurities. |

| Gradient | Increasing concentration of Mobile Phase B | Allows for the separation of compounds with a range of polarities. |

| Detection | UV Absorbance at 260 nm | Adenosine has a strong UV absorbance at this wavelength. |

Experimental Protocol: HPLC Purification of Adenosine-5'-¹³C

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the initial mobile phase.

-

Injection: Inject the sample onto a pre-equilibrated C18 HPLC column.

-

Elution: Run a linear gradient from 100% Mobile Phase A to a suitable concentration of Mobile Phase B over 30-40 minutes.

-

Fraction Collection: Collect the fractions corresponding to the adenosine peak, as identified by its characteristic retention time and UV spectrum.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity, purity, and isotopic enrichment of the synthesized adenosine-5'-¹³C must be confirmed using a combination of analytical techniques.

Analytical Techniques for Characterization:

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirms the molecular weight, showing a +1 Da shift compared to unlabeled adenosine, and determines the isotopic enrichment.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific position of the ¹³C label. ¹³C NMR will show a characteristic signal for the 5'-carbon.[16][17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical purity of the final product. |

Self-Validating System: The combination of MS and NMR provides a self-validating system for characterization. MS confirms the correct mass, indicating the presence of the ¹³C label, while NMR confirms the precise location of that label at the 5'-position. HPLC confirms that the sample is free from chemical impurities.

Section 3: Applications in Research and Drug Development

The availability of high-purity adenosine-5'-¹³C has a significant impact on various fields of research.

-

Metabolic Studies: In metabolic flux analysis, cells are cultured in the presence of ¹³C-labeled precursors. By tracking the incorporation of the ¹³C label into downstream metabolites using mass spectrometry, researchers can map and quantify the flow of carbon through metabolic pathways.[6][18]

-

Clinical Diagnostics: Stable isotope-labeled adenosine is used as an internal standard for the accurate quantification of endogenous adenosine in biological samples, such as plasma.[5][19] This is crucial for understanding its role in various physiological and pathological conditions.[4]

-

Drug Discovery: Adenosine-5'-¹³C can be used to study the effects of drugs on adenosine metabolism and signaling.[20][21] For example, it can be used to assess the activity of adenosine kinase or adenosine deaminase inhibitors.

-

Structural Biology: In biomolecular NMR, the incorporation of ¹³C-labeled nucleotides into RNA or DNA allows for the use of advanced NMR techniques to determine the three-dimensional structure and dynamics of these molecules.[22][23]

Conclusion

The synthesis of adenosine-5'-¹³C is a critical enabling technology for a wide range of scientific disciplines. This guide has provided an in-depth overview of the key chemical and enzymatic synthetic strategies, with a focus on the scientific rationale behind experimental choices. The importance of rigorous purification and characterization using a self-validating system of analytical techniques has been emphasized. As research continues to unravel the complex roles of adenosine in biology and disease, the demand for high-quality, isotopically labeled adenosine will undoubtedly continue to grow, driving further innovation in its synthesis and application.

References

- Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols - Benchchem. (n.d.).

- Adenosine triphosphate - Wikipedia. (n.d.).

- Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PubMed Central. (n.d.).

- Adenosine-13C (Adenine riboside-13C) | Stable Isotope - MedchemExpress.com. (n.d.).

- MOLECULAR BASIS OF INHERITANCE. (n.d.).

- CN1186349C - Process for producing adenosin by chemical synthesis - Google Patents. (n.d.).

- Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5 - Sigma-Aldrich. (n.d.).

- Adenosine (3′-¹³C, 98%)- Cambridge Isotope Laboratories, CLM-7674-0.05. (n.d.).

- Metabolic Aspects of Adenosine Functions in the Brain - PMC - PubMed Central. (2021).

- Adenosine 5'- triphosphate - Silantes. (n.d.).

- Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed. (1989).

- Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | ACS Omega. (n.d.).

- 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed. (1994).

- Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF - ResearchGate. (n.d.).

- Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC - NIH. (n.d.).

- Adenosine 5′-triphosphate, ammonium salt (¹³C, ¹⁵N; 98-99%) (in solution) CP 90%. (n.d.).

- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central. (2019).

- 13 C NMR spectra for eight nucleic acid bases: purine, adenine,... - ResearchGate. (n.d.).

- Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR | Nucleic Acids Research | Oxford Academic. (n.d.).

- Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC - NIH. (n.d.).

- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. (n.d.).

- Stable isotope labeling methods for DNA - Radboud Repository. (2016).

- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (2022).

- US4760139A - Method of preparing D-ribose - Google Patents. (n.d.).

- Adenosine-3′-13C (Adenine riboside-3′-13C) | Stable Isotope | MedChemExpress. (n.d.).

- D-Ribose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1066-1. (n.d.).

- Adenosine 5′-Triphosphate Metabolism in Red Blood Cells as a Potential Biomarker for Post-Exercise Hypotension and a Drug Target for Cardiovascular Protection - MDPI. (1989).

- Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA - Oxford Academic. (n.d.).

- Adenosine 5′-triphosphate (ATP), ammonium salt (ribose-3′,4′,5′,5. (n.d.).

- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019).

- Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies - PMC - NIH. (2012).

- Adenosine Awakens Metabolism to Enhance Growth-Independent Killing of Tolerant and Persister Bacteria across Multiple Classes of Antibiotics - PubMed Central. (2022).

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC - NIH. (n.d.).

- C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products | ACS Catalysis - ACS Publications. (2023).

- Isotope Labeling of Oligonucleotides - RNA / BOC Sciences. (n.d.).

- Accurate measurement of endogenous adenosine in human blood | PLOS One. (2018).

- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed. (n.d.).

- Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (n.d.).

- #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology - YouTube. (2019).

- Supporting Information - ScienceOpen. (n.d.).

- 13C Labeled Compounds - Isotope Science / Alfa Chemistry. (n.d.).

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]

- 10. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. CN1186349C - Process for producing adenosin by chemical synthesis - Google Patents [patents.google.com]

- 13. Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. Adenosine Awakens Metabolism to Enhance Growth-Independent Killing of Tolerant and Persister Bacteria across Multiple Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Beyond the Native Molecule

An In-depth Technical Guide to the Chemical Properties and Applications of ¹³C-Labeled Adenosine

For Researchers, Scientists, and Drug Development Professionals

Adenosine, a fundamental purine nucleoside, is a cornerstone of numerous biochemical processes. It serves as a critical building block for nucleic acids and is central to cellular energy transfer in the form of adenosine triphosphate (ATP).[1] Its role as a signaling molecule, modulating everything from vascular tone to neurotransmission, makes it a molecule of immense interest in physiology and pharmacology.[2] However, studying its dynamics in complex biological systems presents a formidable challenge due to its rapid metabolism and ubiquitous presence.

This guide delves into the chemical properties and applications of stable isotope-labeled adenosine, with a focus on Carbon-13 (¹³C) enriched variants. The incorporation of ¹³C, a non-radioactive, heavy isotope of carbon, into the adenosine structure creates a molecular probe that is chemically identical to its native counterpart but physically distinguishable by mass. This subtle yet powerful modification allows for precise tracking and absolute quantification, transforming our ability to study adenosine's role in health and disease.

While various labeling patterns exist, this guide will cover common variants, including adenosine labeled at the 5'-carbon of the ribose moiety (Adenosine-5'-¹³C), across the entire ribose ring (Adenosine-¹³C₅), and throughout the entire molecule (Adenosine-¹³C₁₀,¹⁵N₅). These labeled compounds serve as indispensable tools, primarily as internal standards for "gold standard" quantitative bioanalysis and as tracers for metabolic flux analysis.[2][3][4]

Part 1: Core Physicochemical Properties

The foundational principle of using ¹³C-labeled adenosine is that its chemical behavior—reactivity, solubility, and conformation—is virtually identical to that of unlabeled adenosine. The increase in mass due to the ¹³C isotope does not materially affect intermolecular forces or reaction kinetics under typical biological conditions. This chemical equivalence is paramount, ensuring that the labeled molecule faithfully represents the behavior of the endogenous analyte during experimentation.[4]

Molecular Structure and Key Identifiers

The core structure consists of an adenine base linked to a ribofuranose sugar via a β-N₉-glycosidic bond.[5] The numbering convention for the purine and ribose rings is critical for understanding the specific location of isotopic labels.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES | InChIKey |

| Adenosine (Unlabeled) | C₁₀H₁₃N₅O₄ | 267.24 | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | OIRDTQYFTABQOQ-KQYNXXCUSA-N |

| Adenosine-1'-¹³C | C₉¹³CH₁₃N₅O₄ | 268.23 | C1=NC(=C2C(=N1)N(C=N2)[13CH]3CO)O)O)N | OIRDTQYFTABQOQ-OGIWRBOVSA-N[6] |

| Adenosine (ribose-¹³C₅) | C₅¹³C₅H₁₃N₅O₄ | 272.21 | C1=NC(=C2C(=N1)N(C=N2)[13CH]3([13CH]2O)O)O)N | N/A |

| Adenosine-¹³C₁₀,¹⁵N₅ | ¹³C₁₀H₁₃¹⁵N₅O₄ | 285.18 | N/A | N/A |

Data compiled from PubChem and commercial supplier information.[1][6][7]

Solubility, Stability, and Handling

Proper handling and storage are critical to maintain the integrity of ¹³C-labeled adenosine standards and tracers.

| Property | Specification | Rationale and Expert Insight |

| Appearance | White to Off-White Solid | Visual inspection is the first line of quality control. Any discoloration may indicate degradation or impurities. |

| Solubility | Soluble in water (50 mg/mL for unlabeled ATP), with slight solubility in DMSO and Methanol.[8] | For quantitative applications, stock solutions are typically prepared in water or a DMSO/water mixture. Sonication may be required for complete dissolution. Always use high-purity solvents to avoid introducing contaminants. |

| Storage (Solid) | Store at -20°C, desiccated, and protected from light.[8][9] | Although stable at ambient temperatures for shipping, long-term storage at -20°C minimizes slow decomposition.[8] The hygroscopic nature of adenosine necessitates storage with a desiccant to prevent water absorption. |

| Solution Stability | Store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[2] | Adenosine is stable in aqueous solutions at a near-neutral pH (6.8-7.4).[10] At more extreme pH values, the glycosidic bond can be susceptible to hydrolysis. For cellular assays, stock solutions should be sterile-filtered (0.22 µm filter) before use.[2] |

| Melting Point | 233-235°C (decomposes) for Adenosine-¹³C₅. | The melting point is a key indicator of purity. The value is consistent with that of unlabeled adenosine, reinforcing the minimal impact of isotopic substitution on physical properties. |

Part 2: Methodologies and Core Applications

The utility of ¹³C-labeled adenosine stems from its mass difference, which is readily detectable by mass spectrometers, and the nuclear spin of the ¹³C atom, which is detectable by NMR.

Section 2.1: Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification

ID-MS is the definitive method for accurate bioanalysis. By adding a known quantity of ¹³C-labeled adenosine (the internal standard) to a biological sample, the endogenous (unlabeled) adenosine can be measured with exceptional precision.[4]

The Principle of Self-Validation: The core strength of this technique lies in the assumption that the labeled internal standard and the endogenous analyte behave identically during sample extraction, processing, and ionization in the mass spectrometer.[4] Any sample loss or matrix effects will affect both compounds equally, meaning the ratio between them remains constant. This constant ratio is used to calculate the absolute concentration of the endogenous analyte, effectively creating a self-validating system in every sample.

The following diagram outlines the logical flow for the quantification of endogenous adenosine in a plasma sample using a ¹³C-labeled internal standard.

Caption: Workflow for adenosine quantification using ID-MS.

This protocol is adapted from established methods for the accurate measurement of adenosine in blood, which requires immediate inhibition of enzymes that produce or degrade it.[11]

-

Preparation of "STOP" Solution:

-

Causality: Endogenous adenosine concentrations in blood are fleeting. A meticulously designed "STOP" solution is essential to halt all metabolic activity instantly upon collection.

-

Prepare a solution containing inhibitors for key enzymes and transporters. A typical formulation includes:

-

EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine): An adenosine deaminase inhibitor.

-

Dipyridamole: An inhibitor of equilibrative nucleoside transporters (ENTs).

-

APCP (α,β-methylene adenosine-5'-diphosphate): An inhibitor of ecto-5'-nucleotidase (CD73), which prevents the formation of adenosine from AMP.

-

EDTA: To chelate divalent cations required by enzymes.

-

-

-

Sample Collection:

-

Draw venous blood directly into a tube containing the STOP solution and the ¹³C₅-adenosine internal standard. Mix immediately and thoroughly.

-

Causality: Pre-aliquoting the internal standard into the collection tube ensures precise and consistent spiking across all samples at the moment of collection, minimizing variance.

-

-

Sample Processing:

-

Centrifuge the collected blood at 4°C to separate plasma.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), often in negative mode.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions. The +5 Da mass shift from the five ¹³C atoms in the ribose moiety provides a clean, distinct signal for the internal standard.[12]

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Adenosine (Endogenous) | 267.8 | 136.2 | The precursor is the [M-H]⁻ ion. The product corresponds to the adenine base following fragmentation.[12] |

| Adenosine-¹³C₅ (Internal Standard) | 272.8 | 136.2 | The precursor [M-H]⁻ is shifted by +5 Da. The product ion is identical as the fragmentation cleaves the unlabeled adenine base.[12] |

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of unlabeled adenosine and a fixed concentration of the ¹³C₅-adenosine internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 2.2: ¹³C NMR Spectroscopy for Metabolic Flux Analysis

While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure and metabolic pathways. The ¹³C nucleus has a nuclear spin of 1/2, making it NMR-active. However, its low natural abundance (~1.1%) means that ¹³C NMR signals are typically weak. By using adenosine that is highly enriched with ¹³C at specific positions, the signal from those positions is dramatically amplified, allowing them to be traced as the molecule is metabolized by cells.[13]

The Principle of Isotopic Tracing: When cells are cultured in a medium containing a ¹³C-labeled substrate, that substrate is taken up and incorporated into various metabolic pathways.[13] By analyzing cell extracts with ¹³C NMR or LC-MS, one can identify which downstream metabolites have incorporated the ¹³C label. This provides direct evidence of active metabolic pathways and can be used to measure the rate, or "flux," of metabolites through a given pathway.

This diagram illustrates how ¹³C from labeled adenosine can be traced through the purine salvage pathway.

Caption: Tracing ¹³C₅-adenosine through the purine salvage pathway.

In a ¹³C NMR spectrum of labeled adenosine, the signal corresponding to the enriched carbon position will be exceptionally intense. Comparing this to the spectrum of unlabeled adenosine allows for unambiguous assignment.

Expected ¹³C Chemical Shifts for Adenosine (in H₂O): The following table, based on public spectral databases for unlabeled adenosine, provides the expected regions for the key carbon signals.[5]

| Carbon Position | Typical Chemical Shift (ppm) | Notes |

| C1' | 91.0 | Ribose anomeric carbon. |

| C2' | 73.3 | Ribose carbon. |

| C3' | 76.4 | Ribose carbon. |

| C4' | 88.5 | Ribose carbon. |

| C5' | 64.3 | Ribose carbon. |

| C2 | 155.3 | Adenine ring. |

| C4 | 151.2 | Adenine ring. |

| C5 | 121.9 | Adenine ring. |

| C6 | 158.4 | Adenine ring. |

| C8 | 143.3 | Adenine ring. |

| Reference data from the Human Metabolome Database (HMDB).[5] |

Experimental Insight: When performing a metabolic flux experiment with Adenosine-¹³C₅, one would expect to see significantly enhanced signals in the 60-95 ppm region of the ¹³C NMR spectrum for any metabolite containing the intact ribose moiety derived from the tracer.

Part 3: Synthesis and Quality Control

The synthesis of isotopically labeled compounds is a specialized process. For adenosine, a common chemical synthesis route involves the condensation of a protected ribofuranose with an adenine derivative, followed by deprotection.[14] To produce ¹³C-labeled adenosine, a ¹³C-labeled precursor, typically the ribose sugar, is used in the synthesis.

Quality Control (QC): A System of Validation Rigorous QC is essential to validate the identity, purity, and isotopic enrichment of the final product. A multi-platform approach ensures trustworthiness.

| QC Parameter | Method | Purpose and Acceptance Criteria |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | Confirms the percentage of the desired compound relative to any chemical impurities. Typical Specification: ≥97% .[1] |

| Structural Identity | ¹H NMR and ¹³C NMR Spectroscopy | Confirms that the chemical structure is correct and that the isotopic label is at the intended position(s). The spectra should match reference spectra. |

| Isotopic Enrichment | Mass Spectrometry (MS) | Determines the percentage of molecules that contain the ¹³C label (atom %). Typical Specification: ≥98 atom % .[7] |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact mass of the molecule, providing further evidence of correct identity and isotopic composition. |

Conclusion

¹³C-labeled adenosine is a powerful and versatile tool that provides unparalleled clarity in biological research. Its chemical fidelity to the endogenous molecule, combined with its physical distinctness, enables researchers to perform highly accurate quantitative studies and to map metabolic pathways with confidence. From drug development and clinical diagnostics to fundamental metabolic research, the applications of stable isotope-labeled adenosine empower scientists to ask and answer questions that would be otherwise intractable.

References

-

Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

-

University of Florida. (n.d.). Adenosine quantification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21580289, Adenosine-1'-13C. Retrieved from [Link]

-

SpectraBase. (n.d.). A5P;ADENOSINE-5'-TRIPHOSPHATE-3'-DIPHOSPHATE - Optional[13C NMR]. Retrieved from [Link]

-

Nylander, S., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE, 13(10), e0205707. Retrieved from [Link]

- Google Patents. (n.d.). CN1186349C - Process for producing adenosin by chemical synthesis.

-

Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 25(1), 109-116. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adenosine-1'-13C | C10H13N5O4 | CID 21580289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. isotope.com [isotope.com]

- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 11. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 12. med.und.edu [med.und.edu]

- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1186349C - Process for producing adenosin by chemical synthesis - Google Patents [patents.google.com]

adenosine-5'-13C isotopic purity

An In-Depth Technical Guide to the Isotopic Purity of Adenosine-5'-¹³C

Foreword

In the realms of metabolic research, clinical diagnostics, and pharmaceutical development, precision is paramount. The use of stable isotope-labeled compounds has revolutionized our ability to trace, quantify, and understand complex biological processes. Among these powerful tools, Adenosine-5'-¹³C stands out for its utility in studying nucleic acid metabolism, cellular signaling, and pharmacokinetics. However, the reliability of data derived from such studies is fundamentally tethered to a single, critical parameter: the isotopic purity of the labeled compound.

This guide provides a comprehensive, field-proven exploration of the core principles and methodologies for determining the isotopic purity of Adenosine-5'-¹³C. It is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and demand the highest level of scientific integrity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every analysis is a self-validating system.

The Foundational Importance of Adenosine-5'-¹³C and Its Isotopic Purity

Adenosine, a purine nucleoside, is a cornerstone of numerous biochemical processes, from being a building block of RNA to its role in energy transfer as adenosine triphosphate (ATP).[1][2] The specific labeling of the 5'-carbon with the stable isotope ¹³C creates a powerful tracer molecule. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be used safely in a wide array of experimental systems, including human clinical trials.[3][4]

The primary applications of Adenosine-5'-¹³C include:

-

Internal Standard for Quantitative Bioanalysis: In isotope dilution mass spectrometry, a known quantity of the ¹³C-labeled adenosine is added to a biological sample. Because the labeled and unlabeled forms are chemically identical, they behave the same during sample extraction and analysis. By measuring the ratio of the ¹³C-labeled to the natural ¹²C-adenosine, the concentration of the endogenous analyte can be determined with exceptional accuracy.[5][6]

-

Metabolic Flux Analysis: Researchers can introduce Adenosine-5'-¹³C into cells or organisms to trace its metabolic fate. By analyzing downstream metabolites for the incorporation of the ¹³C label, it is possible to map active metabolic pathways and quantify the rate of flux through them.[7][8]

-

Pharmacokinetic (ADME) Studies: In drug development, isotopically labeled versions of a drug candidate are used to precisely track its absorption, distribution, metabolism, and excretion.[9]

Why Isotopic Purity is Non-Negotiable:

Isotopic purity refers to the percentage of a specific isotope at a given position within a molecule, relative to all other isotopes at that same position. For Adenosine-5'-¹³C, it is the measure of how much of the adenosine in the vial is actually labeled at the 5'-position with ¹³C versus the naturally abundant ¹²C. Most research applications require an isotopic enrichment level of over 95% to ensure that experimental results are not skewed.[10]

An inaccurate or unknown isotopic purity can lead to significant errors:

-

Inaccurate Quantification: If an internal standard thought to be 99% pure is actually only 90% pure, all subsequent calculations of the endogenous analyte will be overestimated by approximately 10%.

-

Failed Regulatory Compliance: In pharmaceutical development, regulatory bodies require rigorous characterization of all materials used in clinical studies, and isotopic purity is a key quality attribute.[10]

Core Analytical Methodologies: A Dichotomy of Precision

The determination of isotopic purity primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While both can achieve the desired goal, they operate on different principles and offer distinct advantages. The choice between them is a critical experimental decision driven by the specific requirements of the study.

Mass Spectrometry: The Gold Standard for Sensitivity

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da.[12] This mass difference allows for the clear differentiation and quantification of labeled and unlabeled molecules. Isotope Ratio Mass Spectrometry (IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common MS techniques for this purpose.[13][14]

The Causality of the LC-MS Approach: LC-MS is preferred for complex biological samples because the liquid chromatography step separates the adenosine from other molecules in the matrix that could interfere with the analysis. This ensures that the mass signals being measured are exclusively from the analyte of interest, preventing signal suppression or enhancement from matrix effects.[15]

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

Experimental Protocol: LC-MS/MS for Isotopic Purity Determination

This protocol provides a self-validating framework for assessing the isotopic purity of a neat (pure) sample of Adenosine-5'-¹³C.

-

Preparation of Standards & Samples:

-

Rationale: Creating a dilution series allows for the assessment of linearity and instrument response across a range of concentrations.

-

Steps:

-

Accurately weigh and dissolve the Adenosine-5'-¹³C reference material in a suitable solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to create a 1 mg/mL stock solution.

-

Perform serial dilutions from the stock to create a concentration curve (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

Prepare a "zero sample" containing only solvent to serve as a blank.

-

-

-

Liquid Chromatography Separation:

-

Rationale: To ensure that any potential low-level impurities from the synthesis are separated from the main Adenosine-5'-¹³C peak.

-

Steps:

-

Equilibrate a C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) with the initial mobile phase conditions.

-

Inject 5 µL of each standard and the blank.

-

Run a gradient elution program to separate the components. A typical gradient might start at 2% Acetonitrile and ramp up to 95% over several minutes.[16]

-

-

-

Mass Spectrometry Detection:

-

Rationale: A tandem mass spectrometer (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition. This minimizes the chance of measuring interfering compounds.

-

Steps:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Perform a full scan analysis (e.g., m/z 100-400) on a mid-concentration standard to identify the molecular ions for unlabeled ([M+H]⁺ ≈ 268.1) and labeled ([M+H]⁺ ≈ 269.1) adenosine.

-

Optimize fragmentation parameters for the precursor ions to find a stable and intense product ion. For adenosine, a common transition involves the loss of the ribose sugar, resulting in a product ion of m/z 136.1.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor two transitions:

-

Unlabeled: 268.1 → 136.1

-

Labeled: 269.1 → 136.1

-

-

-

-

Data Analysis and Purity Calculation:

-

Rationale: The ratio of the integrated peak areas for the labeled and unlabeled transitions directly reflects the isotopic purity.

-

Steps:

-

Integrate the chromatographic peak areas for both MRM transitions for each injection.

-

For the highest concentration standard that is not saturating the detector, calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] x 100

-

Verify that the blank injection shows no significant signal for either transition.

-

The result should be reported as the average of multiple injections (n ≥ 3).

-

-

Table 1: Typical LC-MS/MS Parameters for Adenosine Analysis

| Parameter | Typical Value/Setting | Rationale |

| LC Column | C18 Reverse-Phase, <2 µm | Provides excellent separation for polar molecules like adenosine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimal for analytical scale columns to ensure sharp peaks. |

| Ionization Mode | Positive ESI | Adenosine readily forms a protonated molecular ion [M+H]⁺. |

| Precursor Ion (¹²C) | m/z 268.1 | The mass of the unlabeled adenosine molecule plus a proton. |

| Precursor Ion (¹³C) | m/z 269.1 | The mass of the Adenosine-5'-¹³C molecule plus a proton. |

| Product Ion | m/z 136.1 | Corresponds to the adenine base fragment, a stable and specific product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides information about the chemical environment of specific nuclei. For isotopic purity, ¹³C NMR is particularly powerful because it directly observes the ¹³C atoms. The natural abundance of ¹³C is only about 1.1%, meaning that in a standard ¹³C NMR spectrum of an unlabeled compound, the signals are relatively weak.[12][17] In a highly enriched Adenosine-5'-¹³C sample, the signal corresponding to the 5'-carbon will be dramatically and quantitatively enhanced.

The Causality of the qNMR Approach: Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known concentration.[18] For isotopic purity, we can compare the signal of the enriched ¹³C carbon to the signals of the other, non-enriched carbons in the adenosine molecule itself, providing a self-referenced measurement.[19] This avoids the need for a separate, identical isotopic standard, which may not be available.

Caption: Structure of Adenosine with the 5'-carbon position highlighted for ¹³C labeling.

Experimental Protocol: Quantitative ¹³C NMR for Isotopic Purity

-

Sample Preparation:

-

Rationale: Accurate weighing and the use of a deuterated solvent are critical for quantitative accuracy and to avoid overwhelming solvent signals.

-

Steps:

-

Accurately weigh a sufficient amount of the Adenosine-5'-¹³C sample (typically 5-20 mg) into a tared vial.

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a high-precision NMR tube.

-

-

-

NMR Spectrometer Setup:

-

Rationale: The parameters must be set for quantitative analysis, which means ensuring the magnetization fully recovers between scans. This is crucial for accurate signal integration.

-

Steps:

-

Tune and shim the spectrometer for the specific sample to ensure high resolution and correct peak shapes.

-

Use a pulse sequence with inverse-gated proton decoupling. This provides the signal enhancement of the Nuclear Overhauser Effect (NOE) during the acquisition but turns it off during the relaxation delay, ensuring signal integrals are not distorted.

-

Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the carbon atoms being measured (5x T₁). This ensures >99% signal recovery. T₁ values can be determined using an inversion-recovery experiment.

-

-

-

Data Acquisition:

-

Rationale: A sufficient number of scans must be acquired to achieve a high signal-to-noise (S/N) ratio, especially for the non-enriched carbon signals which are at natural abundance.

-

Steps:

-

Acquire the ¹³C NMR spectrum. The number of scans can range from several hundred to several thousand, depending on the sample concentration and spectrometer sensitivity.

-

-

-

Data Processing and Purity Calculation:

-

Rationale: By comparing the integral of the enriched C5' signal to the average integral of the other non-enriched ribose carbons, we can calculate the enrichment.

-

Steps:

-

Apply a minimal exponential line broadening (e.g., 0.3 Hz) and perform Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

-

Integrate the signal for the 5'-carbon (C5').

-

Integrate the signals for the other four ribose carbons (C1', C2', C3', C4') and calculate their average integral value. This average represents the signal intensity for a single carbon at natural (1.1%) abundance.

-

Calculate the isotopic enrichment: Enrichment Factor = Integral(C5') / Average Integral(Other Ribose Carbons) Isotopic Purity (Atom %) = Enrichment Factor x 1.1%

-

The result should be reported as Atom % ¹³C.

-

-

Table 2: Key Parameters for Quantitative ¹³C NMR

| Parameter | Recommended Setting | Rationale for Scientific Integrity |

| Pulse Sequence | Inverse-gated decoupling | Prevents variable NOE from affecting signal integrals, ensuring quantitation is accurate. |

| Relaxation Delay (d1) | ≥ 5 x T₁(max) | Guarantees complete relaxation of all nuclei, making signal intensity directly proportional to the number of nuclei. |

| Flip Angle | 90° | A 90° pulse maximizes the signal for each scan, improving the S/N ratio efficiently. |

| Number of Scans | Sufficient for S/N > 100:1 | A high S/N ratio is required for precise and accurate integration of small, natural abundance signals. |

| Internal Standard | Not required (self-referencing) | Using other carbons in the same molecule as a reference minimizes errors from pipetting or weighing. |

Validation, Quality Control, and Reporting

A trustworthy analysis is a self-validating one. This means building quality control and cross-verification directly into the experimental design.

Key Principles for Trustworthiness:

-

Method Validation: Before analyzing a valuable sample, the chosen method (LC-MS or NMR) should be validated for linearity, accuracy, and precision using known standards.

-

Use of Reference Materials: Whenever possible, results should be compared against a Certified Reference Material (CRM) with a known isotopic purity.

-

Orthogonal Verification: The highest level of confidence is achieved by analyzing the same sample with two independent, orthogonal methods, such as LC-MS and qNMR. If both methods yield a similar purity value, the result is considered highly reliable.

-

Reporting Standards: All reported isotopic purity data should adhere to established guidelines. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for reporting stable isotope data, which includes detailing the analytical method, the reference materials used, and the uncertainty of the measurement.[20][21][22]

Caption: A self-validating workflow incorporating orthogonal analysis for isotopic purity.

References

- Title: Adenosine quantification Source: Google Cloud, Grounding API Redirect URL

- Title: Adenosine-¹³C (Adenine riboside-¹³C)

- Title: Accurate measurement of endogenous adenosine in human blood Source: PLOS One URL

- Title: Adenosine 5′-triphosphate, ammonium salt (¹³C, ¹⁵N; 98-99%)

- Title: ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages Source: EPIC URL

- Title: Adenosine-¹³C10,¹⁵N5 ≥98atom %, ≥95 CP 202406-75-5 Source: Sigma-Aldrich URL

- Title: Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols Source: Benchchem URL

- Title: Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity Source: PubMed Central URL

- Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL

- Title: Liquid chromatography combined with mass spectrometry for ¹³C isotopic analysis in life science research Source: PubMed URL

- Title: Application of ¹³C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source Source: PMC - NIH URL

- Title: Guidelines for Reporting Stable Isotope Data Source: Water Resources - Science URL

- Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: Analytical Chemistry - ACS Publications URL

- Title: Profiling the metabolism of human cells by deep ¹³C labeling Source: PMC - PubMed Central - NIH URL

- Title: A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments Source: ResearchGate URL

- Title: New reporting guidelines for stable isotopes--an announcement to isotope users Source: ResearchGate URL

- Title: New Guidelines for δ¹³C Measurements Source: Analytical Chemistry - ACS Publications URL

- Title: Carbon Stable Isotope Analysis (¹³C)

- Title: Applications of stable isotopes in clinical pharmacology Source: PMC - PubMed Central URL

- Title: A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells Source: PMC - NIH URL

- Title: ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices Source: PubMed URL

- Title: abundance of the carbon-13 isotope & ¹³C NMR spectroscopy Source: YouTube URL

- Title: Determination of the carbon isotope ratio ¹³C/¹²C of CO₂ in sparkling wines (Type-II)

- Source: ResolveMass Laboratories Inc.

- Title: Adenosine triphosphate Source: Wikipedia URL

- Title: Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR Source: NIH URL

- Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: Chemical Research in Toxicology - ACS Publications URL

- Title: δ¹³C Stable Isotope Analysis of Atmospheric Oxygenated Volatile Organic Compounds by Gas Chromatography-Isotope Ratio Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL

- Title: Internal Referencing for ¹³C Position-Specific Isotope Analysis Measured by NMR Spectrometry Source: Request PDF - ResearchGate URL

- Title: Isotope Labelling Source: Arcinova URL

- Title: Examining the ¹²C and ¹³C ratio in a Mass spectrum – carbon isotopic abundance Source: IonSource URL

- Title: Adenosine-3',5'-cyclic-¹³C5 Monophosphate Source: LGC Standards URL

Sources

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. measurlabs.com [measurlabs.com]

- 15. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.und.edu [med.und.edu]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Natural Abundance Correction in ¹³C Isotope Labeling

Authored by: A Senior Application Scientist

Introduction: The Unseen Contributor in Isotopic Labeling

Stable isotope tracing, particularly with ¹³C, has become an indispensable tool in metabolic research and drug development. By introducing ¹³C-labeled substrates into a biological system, we can trace the metabolic fate of these molecules, elucidating pathway activities and identifying novel drug targets. However, the accuracy of these powerful techniques hinges on a critical, yet often overlooked, data correction step: accounting for the natural abundance of ¹³C.

The Theoretical Framework: Understanding Isotopic Distribution

The distribution of naturally occurring ¹³C in a molecule can be modeled using the principles of binomial or multinomial probability. For a molecule containing n carbon atoms, the probability of finding k atoms as ¹³C and (n-k) atoms as ¹²C can be described by the binomial expansion, assuming a constant probability of any given carbon atom being ¹³C.

This theoretical underpinning is crucial as it allows us to predict the expected MID for an unlabeled compound, which forms the basis for the correction. The naturally occurring isotopes of other elements in the molecule (e.g., ¹⁵N, ¹⁸O, ²H) also contribute to the MID, and a comprehensive correction should account for these as well.

Methodologies for Natural Abundance Correction

The core principle of natural abundance correction is to deconvolve the measured MID into the component derived from the ¹³C-label and the component from the natural abundance of all elements. Several algorithms have been developed for this purpose, ranging from simple matrix-based corrections to more sophisticated computational approaches.

Matrix-Based Correction: A Step-by-Step Protocol

One of the most common and effective methods for natural abundance correction involves the use of a correction matrix. This method leverages the known natural isotopic abundances of the elements constituting the molecule of interest.

Experimental Protocol: Generating the Correction Matrix

-

Determine the Elemental Composition: Accurately determine the elemental formula of the analyte of interest (e.g., C₆H₁₂O₆ for glucose).

-

Obtain Natural Isotopic Abundances: Use the well-established natural abundances of all isotopes for each element in the molecule. A table of common isotopic abundances is provided below.

-

Construct the Correction Matrix: The correction matrix is constructed based on the probability of each possible isotopic combination. For a molecule with a single element, this can be calculated using the binomial distribution. For molecules with multiple elements, a more complex multinomial expansion is required.

-

Perform Matrix Multiplication: The measured MID vector is then multiplied by the inverse of the correction matrix to obtain the corrected MID vector, which represents the true extent of ¹³C label incorporation.

Table 1: Natural Abundance of Common Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.9% |

| ¹³C | 1.1% | |

| Hydrogen | ¹H | 99.985% |

| ²H | 0.015% | |

| Nitrogen | ¹⁴N | 99.63% |

| ¹⁵N | 0.37% | |

| Oxygen | ¹⁶O | 99.76% |

| ¹⁷O | 0.04% | |

| ¹⁸O | 0.20% |

Visualizing the Correction Workflow

The process of natural abundance correction can be visualized as a systematic workflow, ensuring that all necessary steps are taken to achieve accurate data.

Caption: Workflow for Natural Abundance Correction in ¹³C Labeling Studies.

A Practical Example: Correcting the MID of Labeled Glutamate

To illustrate the practical application of natural abundance correction, let's consider a hypothetical scenario where we have measured the MID of glutamate (C₅H₉NO₄) from cells cultured with a ¹³C-labeled substrate.

Table 2: Hypothetical Measured vs. Corrected MID of Glutamate

| Mass Isotopomer | Measured Abundance (%) | Corrected Abundance (%) |

| M+0 | 40.0 | 45.5 |

| M+1 | 30.0 | 27.3 |

| M+2 | 15.0 | 13.6 |

| M+3 | 8.0 | 7.3 |

| M+4 | 4.0 | 3.6 |

| M+5 | 3.0 | 2.7 |

As shown in the table, the corrected abundances for the lower mass isotopomers (M+0, M+1) are higher, while the abundances for the higher mass isotopomers are lower. This is because the natural abundance correction has removed the contribution of naturally occurring ¹³C, providing a more accurate representation of the label incorporation from the tracer.

The Logical Relationship in Data Transformation

The transformation from measured to corrected data is a fundamental step that underpins the validity of the final biological interpretation.

Caption: Logical diagram showing the relationship between measured and corrected MIDs.

Conclusion: Ensuring Accuracy in Isotopic Studies

References

-

Rosman, K. J. R., & Taylor, P. D. P. (1998). Isotopic Compositions of the Elements 1997. Pure and Applied Chemistry, 70(1), 217-235. [Link]

role of adenosine in cellular metabolism

An In-Depth Technical Guide on the Core Role of Adenosine in Cellular Metabolism

Abstract

Adenosine, a ubiquitous purine nucleoside, functions as a critical signaling molecule that fine-tunes cellular metabolism in response to physiological and pathological stressors. Its roles are pleiotropic, extending from the regulation of cellular energy homeostasis to the modulation of inflammatory responses and neurotransmission. This guide provides a comprehensive overview of the synthesis, signaling, and metabolic functions of adenosine. We will delve into the intricate mechanisms by which adenosine governs glucose and lipid metabolism, mitochondrial function, and its implications for drug development in metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of adenosine's metabolic significance.

The Adenosine System: A Nexus of Metabolic Regulation

Adenosine is a fundamental component of cellular bioenergetics, most famously as the backbone of adenosine triphosphate (ATP). However, its role as a signaling molecule, or "retaliatory metabolite," is equally critical. Extracellular adenosine levels rise dramatically under conditions of metabolic stress, such as hypoxia, ischemia, and inflammation, acting as a danger signal to surrounding cells. This elevation triggers a range of adaptive responses aimed at restoring energy balance and mitigating cellular damage.

The concentration of extracellular adenosine is tightly regulated by a complex interplay of synthesis and clearance mechanisms. It is primarily generated through the hydrolysis of ATP and adenosine monophosphate (AMP) by ectonucleotidases like CD39 and CD73. Once in the extracellular space, adenosine's signaling effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The expression and affinity of these receptors vary significantly across different cell types and tissues, allowing for a highly context-dependent cellular response to adenosine.

Adenosine Synthesis and Catabolism: A Tightly Controlled Rheostat

The cellular machinery for adenosine production and removal is a finely tuned system that ensures appropriate physiological responses.

-

Synthesis: The primary route for adenosine formation, especially during metabolic stress, is the sequential dephosphorylation of ATP.

-

ATP → ADP → AMP (via ectonucleotidases like CD39)

-

AMP → Adenosine (via ecto-5'-nucleotidase, CD73)

-

-

Catabolism: Adenosine has a short half-life in the extracellular space and is rapidly cleared by two main pathways:

-

Uptake: Equilibrative nucleoside transporters (ENTs) facilitate the transport of adenosine back into the cell.

-

Degradation: Adenosine deaminase (ADA) converts adenosine to inosine, while adenosine kinase (ADK) phosphorylates it back to AMP.

-

This rapid turnover allows for precise spatial and temporal control of adenosine signaling.

Caption: Adenosine synthesis and catabolism pathways.

Adenosine Receptor Signaling: Diverse and Context-Dependent

The physiological effects of adenosine are transduced by its four receptor subtypes, which couple to different G proteins and initiate distinct downstream signaling cascades.

| Receptor | G-Protein Coupling | Second Messenger | Primary Metabolic Effects |

| A1 | Gi/o | ↓ cAMP | Inhibits lipolysis, modulates glucose uptake |

| A2A | Gs | ↑ cAMP | Potent anti-inflammatory effects, stimulates gluconeogenesis |

| A2B | Gs/Gq | ↑ cAMP / ↑ IP3, DAG | Pro-inflammatory in some contexts, involved in glucose homeostasis |

| A3 | Gi/o | ↓ cAMP | Complex roles in inflammation and cell survival |

cAMP: Cyclic adenosine monophosphate; IP3: Inositol trisphosphate; DAG: Diacylglycerol

A1 Receptor: The Metabolic Brake

The A1 adenosine receptor (A1AR) is a high-affinity receptor that is widely expressed, notably in adipocytes, hepatocytes, and muscle cells. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This has profound consequences for metabolism:

-

Inhibition of Lipolysis: In adipose tissue, A1AR activation potently suppresses hormone-stimulated lipolysis, thereby reducing the release of free fatty acids into the circulation. This is a crucial mechanism for preventing excessive lipid mobilization during periods of stress.

-

Modulation of Glucose Homeostasis: A1AR signaling can enhance insulin sensitivity and promote glucose uptake in skeletal muscle and adipose tissue.

A2A and A2B Receptors: The Inflammatory and Metabolic Modulators

The A2A and A2B receptors both couple to Gs proteins and increase cAMP levels, but they have distinct affinities for adenosine and different expression patterns.

-

A2A Receptor (A2AAR): This is a high-affinity receptor predominantly found on immune cells. Its activation is a powerful anti-inflammatory signal, suppressing the production of pro-inflammatory cytokines. In the liver, A2AAR can stimulate gluconeogenesis.

-

A2B Receptor (A2BAR): As a low-affinity receptor, the A2BAR is primarily activated under conditions of high adenosine concentration, such as severe hypoxia or inflammation. Its role in metabolism is complex and can be context-dependent, with involvement in both pro- and anti-inflammatory responses, as well as glucose homeostasis.

Introduction: The Significance of Isotopic Labeling

An In-Depth Technical Guide to the Molecular Structure and Application of Adenosine-5'-¹³C

This guide provides a detailed exploration of Adenosine-5'-¹³C, a critical tool in modern biochemical and pharmaceutical research. We will delve into its molecular architecture, the analytical techniques used for its characterization, and its principal applications, offering researchers, scientists, and drug development professionals a comprehensive resource.

Adenosine is a fundamental purine nucleoside composed of an adenine base attached to a ribose sugar moiety. It plays a pivotal role in cellular metabolism as a core component of adenosine triphosphate (ATP), the primary energy currency of the cell, and as a key signaling molecule in physiological processes, including neurotransmission and cardiovascular function.[1][2]

To study these complex pathways, scientists rely on isotopically labeled compounds. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive variants of elements that contain an extra neutron. Incorporating them into a molecule like adenosine creates a "heavy" version that is chemically identical to its natural counterpart but distinguishable by its mass.[3][4][5] This distinction allows it to be used as a tracer to follow metabolic pathways or as an internal standard for precise quantification in complex biological samples.[3][4] Adenosine-5'-¹³C, specifically labeled at the 5' carbon of the ribose sugar, is a strategically designed molecule for such applications.

Molecular Structure and Physicochemical Properties

The defining feature of Adenosine-5'-¹³C is the replacement of the naturally abundant ¹²C atom with a ¹³C isotope at the 5'-position of the ribose ring. This specific placement is crucial as the 5'-hydroxyl group is the site of phosphorylation to form adenosine monophosphate (AMP), diphosphate (ADP), and triphosphate (ATP).[6][7] Thus, the ¹³C label is retained during these key metabolic conversions.

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| Chemical Name | [5'-¹³C]adenosine | [8] |

| Molecular Formula | C₉¹³CH₁₃N₅O₄ | [9] |

| Molecular Weight | 268.24 g/mol (approx.) | [9] |

| CAS Number | 54447-57-3 | [8][9] |

| Unlabeled CAS | 58-61-7 | [2] |

| Canonical SMILES | NC1=C2N=CN([C@@H]3O[C@H]3O)C2=NC=N1 | [10] |

The introduction of the ¹³C isotope increases the molecular mass by approximately one atomic mass unit compared to unlabeled adenosine (molecular weight ~267.24 g/mol ).[9][10] This mass difference is the basis for its detection and differentiation by mass spectrometry, while its chemical reactivity and biological function remain unchanged.

Caption: Molecular structure of Adenosine-5'-¹³C.

Synthesis and Characterization Workflow

The synthesis of isotopically labeled nucleosides is a specialized process. A common strategy involves the chemical or enzymatic coupling of a labeled ribose precursor with the adenine base.[11] The final product requires rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.

Caption: Generalized workflow for synthesis and quality control.

Key Analytical Protocols for Structural Validation

Confirming the identity, purity, and precise location of the isotopic label is paramount. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of a molecule. For Adenosine-5'-¹³C, ¹³C NMR is particularly informative. The ¹³C nucleus has a natural abundance of only ~1.1%, so introducing a 98-99% enriched ¹³C atom at a specific position results in a dramatically enhanced and easily identifiable signal for that carbon.[12]

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Dissolve 1-5 mg of Adenosine-5'-¹³C in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of ~0.5 mL in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is common for biological molecules, but exchangeable protons (from -OH and -NH₂ groups) will not be observed.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the ¹³C probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This removes splitting from adjacent protons, resulting in a single sharp peak for each unique carbon atom. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of 2-5 seconds, and a spectral width covering the expected range for organic molecules (~0-200 ppm).

-

Data Analysis: Process the resulting spectrum (Fourier transform, phase correction, baseline correction). The spectrum of unlabeled adenosine will show characteristic peaks for all its carbon atoms.[13][14] In the spectrum for Adenosine-5'-¹³C, the signal corresponding to the C5' carbon (typically around 60-65 ppm) will be exceptionally intense compared to the other carbon signals, confirming the position of the label.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive detection and mass determination capabilities of MS. It is the gold standard for confirming molecular weight and for using the labeled compound as an internal standard.

Experimental Protocol: LC-MS for Quantification

-

Standard Preparation: Prepare a stock solution of Adenosine-5'-¹³C of known concentration. This will serve as the internal standard (IS). Create a series of calibration standards by spiking known amounts of unlabeled adenosine into a relevant matrix (e.g., cell lysate, plasma) containing a fixed amount of the IS.

-

Sample Preparation: To the unknown biological sample, add the same fixed amount of the Adenosine-5'-¹³C IS as used in the calibration curve. Perform necessary sample cleanup, such as protein precipitation or solid-phase extraction.

-

LC Separation: Inject the prepared samples onto an appropriate HPLC column (e.g., C18 reverse-phase). Use a mobile phase gradient (e.g., water with ammonium acetate and acetonitrile) to separate adenosine from other matrix components.[16]

-

MS Detection: Analyze the column eluent using a mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors specific precursor-to-product ion transitions.

-

For Unlabeled Adenosine: Monitor the transition m/z 268 → 136.[16]

-

For Adenosine-5'-¹³C (IS): Monitor the transition m/z 269 → 136 or other relevant transitions. The +1 mass unit shift in the precursor ion confirms the presence of a single ¹³C label.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of unlabeled adenosine to the peak area of the IS against the concentration of the standards. Use this curve to determine the concentration of adenosine in the unknown samples.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Adenosine (Unlabeled) | 268.1 | 136.1 | Corresponds to the adenine fragment. |

| Adenosine-5'-¹³C | 269.1 | 136.1 | Precursor ion shows M+1 shift; fragment is unlabeled. |

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation.

Core Applications in Scientific Research

The unique properties of Adenosine-5'-¹³C make it an invaluable tool in several research domains.

-

Metabolomics and Metabolic Flux Analysis: By introducing Adenosine-5'-¹³C into a biological system, researchers can trace the path of the 5'-carbon through various metabolic pathways, such as the pentose phosphate pathway or nucleotide salvage pathways.[2][17]

-

Quantitative Proteomics and Drug Discovery: It serves as a robust internal standard for the accurate quantification of endogenous adenosine levels in tissues and fluids.[4][16] This is critical in pharmacology for studying drugs that target adenosine receptors or enzymes involved in adenosine metabolism.[18]

-

Biomolecular NMR Studies: The specific ¹³C label can be used as a probe to study the interaction of adenosine or ATP with proteins, such as kinases or G protein-coupled receptors.[17][19] Changes in the chemical shift of the ¹³C signal upon binding can provide information about the binding site and conformational changes.[20]

Conclusion

Adenosine-5'-¹³C is more than just a heavy version of a native biomolecule; it is a precision tool that enables researchers to ask and answer complex biological questions with high confidence. Its utility in tracing metabolic fates, ensuring analytical accuracy in quantification, and probing molecular interactions underscores the power of stable isotope labeling in advancing scientific knowledge. The protocols and structural details provided in this guide offer a foundational understanding for its effective implementation in the laboratory.

References

-

Pell, D., et al. (2022). Adenosine and the Cardiovascular System: The Good and the Bad. MDPI. [Link]

-

Reinalter, E.R., et al. (2025). Re-evaluating adenosine-nucleoside polyphosphate levels in human cells by mass spectrometry. KOPS - University of Konstanz. [Link]

-

Krock, B., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC - Alfred Wegener Institute. [Link]

-

Axios Research. (n.d.). Adenosine 5’-Diphosphate-13C5. Retrieved from Axios Research. [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from Wikipedia. [Link]

-

Exposome-Explorer. (n.d.). Adenosine (Compound). Retrieved from Exposome-Explorer - IARC. [Link]

-

PubChem. (n.d.). 5'-Adp. Retrieved from PubChem - NIH. [Link]

-

University of Florida. (n.d.). Adenosine quantification. Retrieved from UF Center for Smell and Taste. [Link]

-

Ghavami, M., et al. (2020). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]

-

Elsherbiny, N. M., et al. (2018). Adenosine receptors as emerging therapeutic targets for diabetic kidney disease. NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Spectroscopic and Theoretical Investigations of Adenosine 5-Diphosphate and Adenosine 5-Triphosphate Dianions in the Gas Phase. Retrieved from ResearchGate. [Link]

-

Plochocka, D., et al. (1978). A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy. NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra for eight nucleic acid bases: purine, adenine.... Retrieved from ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. isotope.com [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ATP-13C10,15N5 (Adenosine 5'-triphosphate-13C10,15N5) | Endogenous Metabolite | 752972-20-6 | Invivochem [invivochem.com]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]